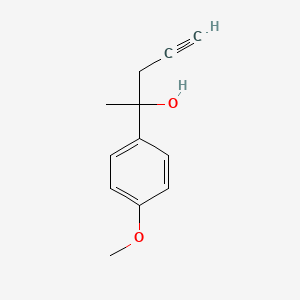
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a chemical compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone typically involves the reaction of 3-amino-5-methyl-1-phenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
(cis)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The cis isomer of the compound, which has different spatial arrangement of the substituents.
3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The non-stereoisomeric form of the compound.
Uniqueness: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological activities and chemical properties compared to its cis isomer and other similar compounds.
Properties
CAS No. |
4915-39-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |
InChI Key |
XGXDBLPZUSKNSA-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)




![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)



